molecular formula C9H14N2 B8596413 4-Tert-butyl-6-methylpyrimidine

4-Tert-butyl-6-methylpyrimidine

Cat. No. B8596413
M. Wt: 150.22 g/mol
InChI Key: CSJUHRGRYRNHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822485B2

Procedure details

Cyanocopper (1.9 g, 21.5 mmol) and lithium chloride (1.8 g, 42.9 mmol) were stirred in THF (30 mL) until dissolved (approximately 20 min) and then cooled to 0° C. Next, tert-butyllithium (12.6 mL, 21.5 mmol) was slowly added the resulting solution was stirred at 0° C. for 25 min before cooling to −78° C. 4-Chloro-6-methylpyrimidine (2.3 g, 17.9 mmol) in THF (5 mL) was added and the reaction was allowed to warm to RT over 12 h. The reaction mixture was diluted with 10:1 saturated NH4Cl/NH4OH and extracted with EtOAc. The combined organic extracts were washed with 10:1 saturated NH4C1/NH4OH, water, brine, and dried over Na2SO4. The solution was filtered and concentrated in vacuo. The crude material was purified by silica gel chromatography by eluting with 1:4 EtOAc in hexane to provide 4-tert-butyl-6-methylpyrimidine. Step 2: A solution of N-butyllithium solution, 2.5M in hexanes (5.2 mL, 13.0 mmol) was added to a solution of diisopropylamine (2.2 mL, 15.6 mmol) in THF (15 mL) cooled to −78° C. After the addition, the solution was warmed to 0° C. for 15 min before cooling again to −78° C. Then 4-tert-butyl-6-methylpyrimidine (2.0 g, 13.0 mmol) in THF (4 mL) was slowly added and then the reaction was stirred for 1.5 h at −78° C. 6-bromo-2-(tert-butylamino)quinoline-3-carbaldehyde (2.0 g, 6.51 mmol) in THF (6 mL) was then added via syringe and stirred 15 min before quenching with saturated NH4Cl. The reaction was diluted reaction with EtOAc and the layers were separated. The aqueous layer was extracted with ethyl acetate and brine, and dried over Na2SO4. The solution was filtered and concentrated in vacuo to give the crude material. Purification by silica gel chromatography (2:1 Hex/EtOAc) afforded 1-(6-bromo-2-(tert-butylamino)quinolin-3-yl)-2-(6-tert-butylpyrimidin-4-yl)ethanol. Step 3: Trifluoroacetic anhydride (1.5 mL, 2.0 mmol) was added to a solution of 1-(6-bromo-2-(tert-butylamino)quinolin-3-yl)-2-(6-tert-butylpyrimidin-4-yl)ethanol (0.46 g, 1.0 mmol) in Pyridine (6 mL) at 0° C. The reaction mixture was allowed to warm to RT and then heated at 50° C. for 6 h. The reaction was concentrated and dissolved in a minimal amount of DCM and purified by passing through a plug of silica gel and eluting with 10:1 Hex/EtOAc to afford (E)-6-bromo-N-tert-butyl-3-(2-(6-tert-butylpyrimidin-4-yl)vinyl)quinolin-2-amine. Step 4: A-Phos (0.054 g, 0.076 mmol) and potassium acetate (0.30 g, 3.1 mmol) were added to (E)-6-bromo-N-tert-butyl-3-(2-(6-tert-butylpyrimidin-4-yl)vinyl)quinolin-2-amine (0.67 g, 1.53 mmol) in degassed (N2) solution of ethanol (12 mL)/water (2 mL). The reaction was evacuated and flushed with N2 gas three times before being refluxed. After 12 h the reaction was allowed to cool and was diluted with 10:1 saturated NR1Cl/NR4OH and extracted with CH2Cl2. The combined organic extracts were washed with 10:1 saturated NH4Cl/NH4OH, water, brine, and dried over Na2SO4. The solution was filtered and concentrated in vacuo to give the crude material. The crude material was purified by silica gel chromatography by eluting with 1:2 EtOAc in hexane to provide (E)-N-tert-butyl-3-(2-(6-tert-butylpyrimidin-4-yl)vinyl)-6-o-tolylquinolin-2-amine. Step 5: (E)-N-tert-butyl-3-(2-(6-tert-butylpyrimidin-4-yl)vinyl)-6-o-tolylquinolin-2-amine (0.10 g, 0.22 mmol) was stirred in TFA (1.0 mL, 13.0 mmol) for 3.5 h and concentrated. The crude material was dissolved in CH2Cl2 and washed with saturated NaHCO3. The aqueous layers were back extracted with CH2Cl2 and the combined organic extracts were washed with saturated NaCl, and dried over Na2SO4. The solution was filtered and concentrated in vacuo to give the crude material taken directly for the next reaction. The crude material was dissolved in ethanol (2.0 mL) and was degassed with nitrogen. 10% Pd/C (0.024 g, 0.22 mmol) was added and the resulting mixture is degassed briefly with nitrogen and then degassed with hydrogen through a balloon. The reaction was stirred 3 h under a balloon of hydrogen and then degassed with nitrogen and filtered through celite with ethyl acetate. The crude product was purified by silica gel chromatography (20:1 Dichlormethane/MeOH 2M NH3) to provide 3-(2-(6-tert-butylpyrimidin-4-yl)ethyl)-6-o-tolylquinolin-2-amine. (ESI, pos. ion) m/z: 397 (M+1).
Name
Cyanocopper
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
NH4Cl NH4OH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Cu])#N.[Cl-].[Li+].[C:6]([Li])([CH3:9])([CH3:8])[CH3:7].Cl[C:12]1[CH:17]=[C:16]([CH3:18])[N:15]=[CH:14][N:13]=1>C1COCC1.[NH4+].[Cl-].[NH4+].[OH-]>[C:6]([C:12]1[CH:17]=[C:16]([CH3:18])[N:15]=[CH:14][N:13]=1)([CH3:9])([CH3:8])[CH3:7] |f:1.2,6.7.8.9|

Inputs

Step One
Name
Cyanocopper
Quantity
1.9 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
1.8 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.6 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
NH4Cl NH4OH
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[Cl-].[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
until dissolved (approximately 20 min)
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
before cooling to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT over 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with 10:1 saturated NH4C1/NH4OH, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography
WASH
Type
WASH
Details
by eluting with 1:4 EtOAc in hexane

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
C(C)(C)(C)C1=NC=NC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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